2-(p-Isobutylphenyl)propionyl chloride
Overview
Description
2-(p-Isobutylphenyl)propionyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of propionic acid and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(p-Isobutylphenyl)propionyl chloride can be synthesized through the reaction of 2-(p-Isobutylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(p-Isobutylphenyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(p-Isobutylphenyl)propionic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and other inert solvents.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-(p-Isobutylphenyl)propionyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(p-Isobutylphenyl)propionyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then exert their effects through different molecular targets and pathways. The specific mechanism depends on the nature of the nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
2-(p-Isobutylphenyl)propionic acid: The parent compound from which 2-(p-Isobutylphenyl)propionyl chloride is derived.
2-(p-Isobutylphenyl)propionic anhydride: Another derivative of 2-(p-Isobutylphenyl)propionic acid.
Uniqueness
This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVRLFIKHYCFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956190 | |
Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34715-60-1 | |
Record name | α-Methyl-4-(2-methylpropyl)benzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34715-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Isobutylphenyl)propionyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034715601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-isobutylphenyl)propionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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